molecular formula C8H15N5 B13339613 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13339613
M. Wt: 181.24 g/mol
InChI Key: QKDAMBCRJNNNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyrrolidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a pyrrolidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is often referred to as a “click” reaction due to its efficiency and reliability. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
  • 1-(pyridin-2-yl)ethan-1-one
  • 1-(pyrrolidin-2-ylmethyl)-1H-azoles

Uniqueness

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity .

Biological Activity

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound notable for its unique structural features, which include a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N5C_8H_{15}N_5, with a molecular weight of approximately 181.24 g/mol. The compound features a triazole ring fused with a pyrrolidine group, which contributes to its biological activity and versatility in chemical synthesis .

PropertyValue
Molecular FormulaC₈H₁₅N₅
Molecular Weight181.24 g/mol
CAS Number1520327-36-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities against various pathogens. The electron-rich nature of the triazole ring facilitates binding to biological targets, enhancing its efficacy against microbial infections .

Antitumor Activity

In vitro studies have demonstrated that this compound may exhibit antitumor properties. For example, compounds bearing similar structural motifs have been evaluated against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). These studies utilized the MTT assay to assess cell viability, revealing that certain derivatives can significantly inhibit cell growth at specific concentrations .

The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways. Molecular modeling studies suggest that triazole derivatives can influence pathways such as the mitogen-activated protein kinase (MAPK) pathway by inhibiting critical kinases like BRAF and MEK . This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Study on Antimicrobial Efficacy

A comparative study involving several triazole derivatives demonstrated that those with a pyrrolidine substituent exhibited enhanced antimicrobial activity compared to their non-pyrrolidine counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .

Study on Antitumor Effects

In another study focusing on antitumor agents, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that specific substitutions on the triazole ring could significantly increase cytotoxicity, suggesting a pathway for developing more effective anticancer drugs .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2

InChI Key

QKDAMBCRJNNNDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.